Selligueain A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

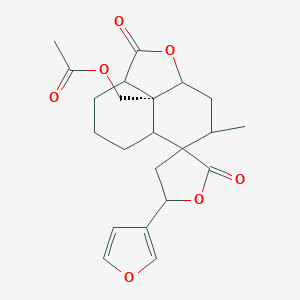

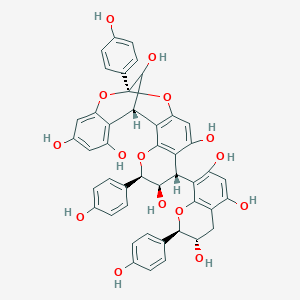

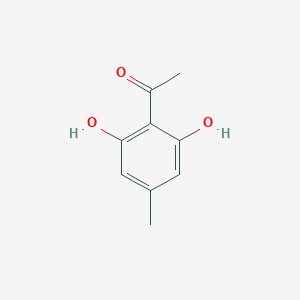

Selligueain A is an A type proanthocyanidin trimer of the propelargonidin type . It can be extracted from the rhizome of the fern Selliguea feei collected in Indonesia . It has sweetener properties with relative sweetness of 35 times as compared to the intensity of a 2% w/v aqueous sucrose solution .

Synthesis Analysis

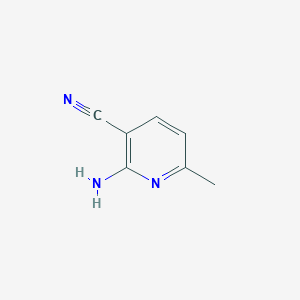

The synthesis of Selligueain A involves several steps, including the use of DMAP and NsCl at room temperature, followed by purification by PTLC . Further steps involve the use of CsOAc and 18-crown-6 at room temperature, and the mixture is refluxed for 40 min . The final step involves the use of K2CO3 at room temperature .Molecular Structure Analysis

The ESI/MS spectra of proanthocyanidins from the rhizomes of Selliguea feei recorded in the negative ion mode and the possible fragmentation pathway for selligueain A .Chemical Reactions Analysis

Selligueain A and the demethylated selligueain B, the novel monomer 1 and propelargonidin dimer 2 are potent peroxyl radical scavengers as evidenced by the high oxygen radical scavenging capacity values .Physical And Chemical Properties Analysis

Selligueain A has a molar mass of 816.75 g/mol . It is a colorless oil in its pure form . The compound’s physical and chemical properties include color, density, hardness, and melting and boiling points .Applications De Recherche Scientifique

Medicinal Applications

Medicinal plants, including those containing Selligueain A, have been historically used for various health benefits. The use of medicinal herbs spans different societies and has been effective for a wide range of health problems. These botanical medications contain bioactive chemical ingredients, like Selligueain A, which have proven to be valuable in primary or supplemental therapies for disease treatment and health maintenance. Further research is crucial to clarify the roles of these compounds in disease treatment and preventive health care (Halberstein, 2005).

Ethical Considerations in Research

The use of Selligueain A and other compounds in research, especially involving animal subjects, is subject to ethical considerations. Research involving such compounds should be conducted responsibly, ensuring the welfare of the subjects and the integrity of the scientific process. This includes the use of non-invasive methods and careful consideration of the potential implications of the research (Sloman et al., 2019).

Contributions to Biomedical Research

The application of Selligueain A in biomedical research has potential benefits. Plants and their extracts have been used in traditional medicine and are now being scrutinized for their biochemical properties in modern healthcare. The screening of plant compounds for medicinal properties is an ongoing area of research, which has led to the discovery of several important drugs. Selligueain A could be part of future discoveries, contributing to the development of new medications and treatment methods (Kong et al., 2003).

Ethical Governance in Dual-use Research

The dual-use nature of research, where findings can be used for both beneficial and harmful purposes, presents an ethical dilemma in the scientific community. This underscores the importance of ethical governance and scrutiny in research involving compounds like Selligueain A. Ensuring responsible use and application of research findings is crucial in maintaining the integrity and positive impact of scientific work (Selgelid, 2009).

Orientations Futures

Propriétés

Numéro CAS |

152378-18-2 |

|---|---|

Nom du produit |

Selligueain A |

Formule moléculaire |

C45H36O15 |

Poids moléculaire |

816.8 g/mol |

Nom IUPAC |

(1S,5R,6R,7S,13R)-5,13-bis(4-hydroxyphenyl)-7-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C45H36O15/c46-21-7-1-18(2-8-21)40-30(54)15-25-26(50)16-28(52)34(42(25)57-40)37-35-29(53)17-32-36(43(35)58-41(39(37)55)19-3-9-22(47)10-4-19)38-33-27(51)13-24(49)14-31(33)59-45(60-32,44(38)56)20-5-11-23(48)12-6-20/h1-14,16-17,30,37-41,44,46-56H,15H2/t30-,37-,38-,39+,40+,41+,44?,45+/m0/s1 |

Clé InChI |

PMDYNLFGCCRGRX-NSJNBNEDSA-N |

SMILES isomérique |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H]6C([C@@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

SMILES canonique |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

Synonymes |

epiafzelechin-(4beta-8,2beta-0-7)-epiafzelechin-(4beta-8)-afzelechin selligueain A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)